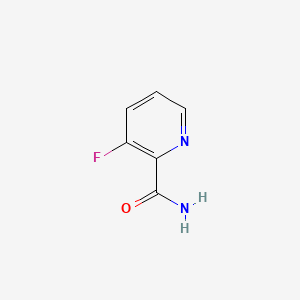
3-Fluoropyridine-2-carboxamide
Cat. No. B589653
Key on ui cas rn:
152126-32-4
M. Wt: 140.117
InChI Key: UJOPCSBFHKAXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541580B2
Procedure details


30 g of 3-Fluoropyridine-2-carboxamide (C), 120 mL of THF and 768.5 mL of TEA were taken in a reaction flask and cooled to 0-5° C. To this mixture, 72.2 mL of Trifluoroacetic anhydride (in 30 mL of THF) was added dropwise over a period of 30 minutes keeping the reaction temperature below 5° C. (0° C. to 5° C.) and the RM was stirred for 2 hours 30 minutes at a temperature below 10° C. (5° C. to 10° C.). After completion of the reaction, 150 mL of 20% Na2CO3 solution was added dropwise to the RM while maintaining the temperature below 10° C. (5° C. to 5° C.), followed by addition of 360 mL of purified water. The RM was brought to room temperature (RT) and extracted with dichloromethane (MDC) and the organic layer was washed with 300 mL purified water, 150 mL of 2% dil HCl, followed by purified water and brine. The organic layer was dried over Na2SO4 and distilled under vacuum, resulting in the titled compound as a dark brown viscous oily mass. Crude Yield: 22-24 g.


[Compound]
Name
TEA
Quantity
768.5 mL
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:8]([NH2:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.C1COCC1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>O>[F:1][C:2]1[C:3]([C:8]#[N:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=CC1)C(=O)N
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
768.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
72.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the RM was stirred for 2 hours 30 minutes at a temperature below 10° C. (5° C. to 10° C.)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below 5° C. (0° C. to 5° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the RM
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 10° C. (5° C. to 5° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(RT)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (MDC)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 300 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified water, 150 mL of 2% dil HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by purified water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
